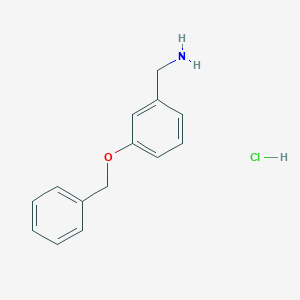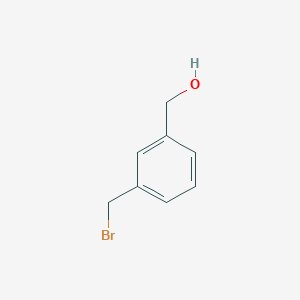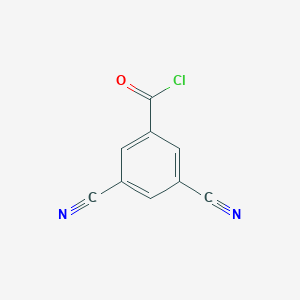
(3,5,6-トリメチルピラジン-2-イル)メタノール
概要
説明
(3,5,6-Trimethylpyrazin-2-yl)methanol is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It is a heterocyclic compound that contains a pyrazine ring substituted with three methyl groups and a hydroxymethyl group. This compound is known for its slightly aromatic odor and good solubility in water and various organic solvents such as ethanol and dimethylformamide[2][2].
科学的研究の応用
(3,5,6-Trimethylpyrazin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis reactions, particularly in the synthesis of heterocyclic compounds and as a building block for more complex molecules[][2].
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties[][2].
Medicine: Explored for its potential therapeutic applications, such as in the development of drugs and intermediates for anti-cancer, immunomodulatory, and anti-inflammatory treatments[][2].
Industry: Utilized in the synthesis of membrane materials and dyes, as well as in the production of various chemical intermediates[][2].
準備方法
Synthetic Routes and Reaction Conditions
(3,5,6-Trimethylpyrazin-2-yl)methanol can be synthesized through a substitution reaction involving a pyrazinyl group. The specific method involves reacting 3,5,6-trimethylpyrazine with a base and methyl aldehyde under appropriate conditions to yield the target product . The reaction typically requires controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of (3,5,6-Trimethylpyrazin-2-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maintain consistency and quality. The product is then purified through standard techniques such as distillation or crystallization .
化学反応の分析
Types of Reactions
(3,5,6-Trimethylpyrazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl groups and hydroxymethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions such as acidic or basic environments .
Major Products Formed
The major products formed from these reactions include:
- Oxidation: Corresponding aldehydes or carboxylic acids.
- Reduction: Alcohols or other reduced derivatives.
- Substitution: Various substituted pyrazine derivatives .
作用機序
The mechanism of action of (3,5,6-Trimethylpyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The pyrazine ring structure allows for interactions with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects .
類似化合物との比較
Similar Compounds
2,3,5,6-Tetramethylpyrazine: Another pyrazine derivative with four methyl groups, known for its use in traditional medicine and potential therapeutic properties.
2,6-Dimethylpyrazine: A simpler pyrazine derivative with two methyl groups, commonly used as a flavoring agent and in fragrance formulations.
Uniqueness
(3,5,6-Trimethylpyrazin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
特性
IUPAC Name |
(3,5,6-trimethylpyrazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-6(2)10-8(4-11)7(3)9-5/h11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXOCXPBJXIBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504935 | |
| Record name | (3,5,6-Trimethylpyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75907-74-3 | |
| Record name | (3,5,6-Trimethylpyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


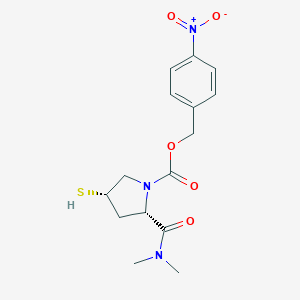

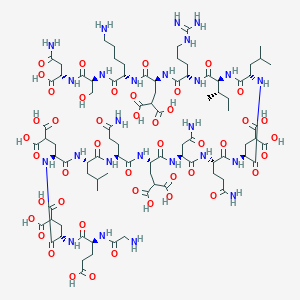
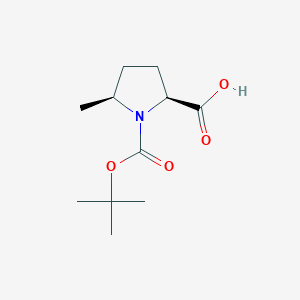
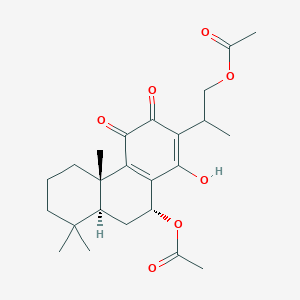
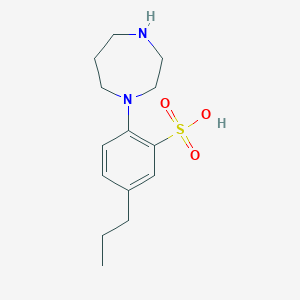
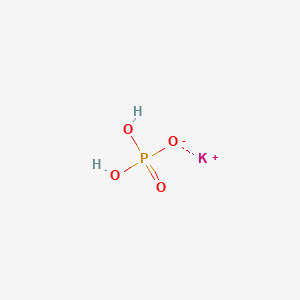
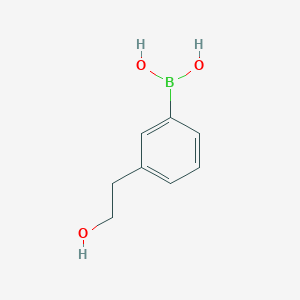
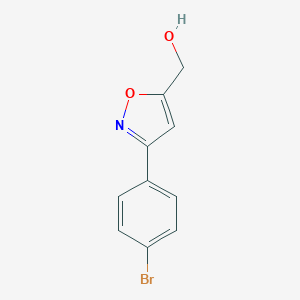
![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)

